

The Role of Leukotriene B4 in the Pathogenesis of Atherosclerosis

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Compound of Interest

Compound Name: Leukotriene B4

Cat. No.: B1674828

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Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial walls, which can lead to myocardial infarction and stroke.

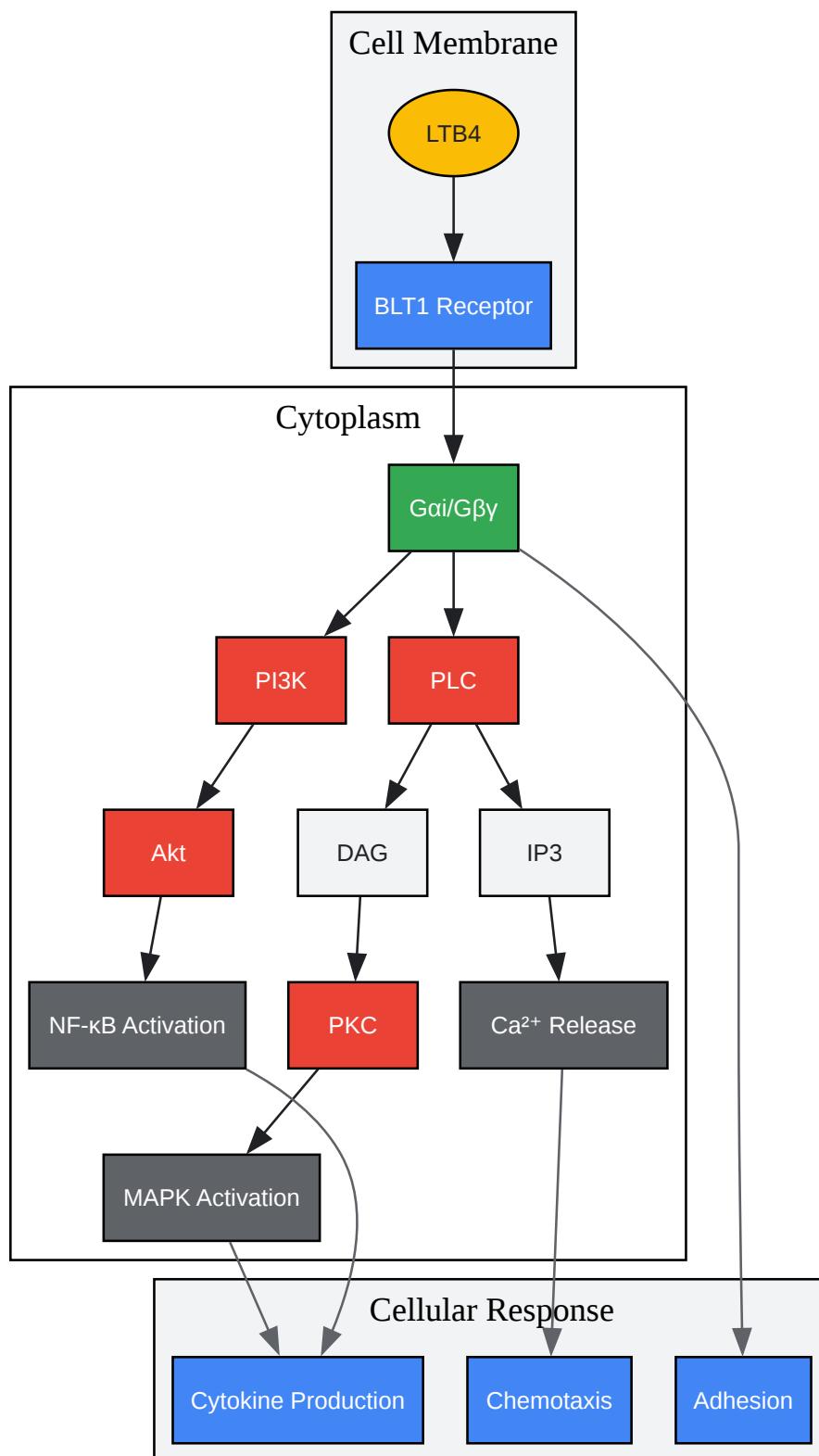
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. It is a powerful chemoattractant for leukocytes and plays a crucial role in various inflammatory diseases. A growing body of evidence has implicated LTB4 and its primary receptor, BLT1, as key drivers in the initiation and progression of atherosclerosis. This technical guide provides a comprehensive overview of the mechanisms by which LTB4 contributes to this disease, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

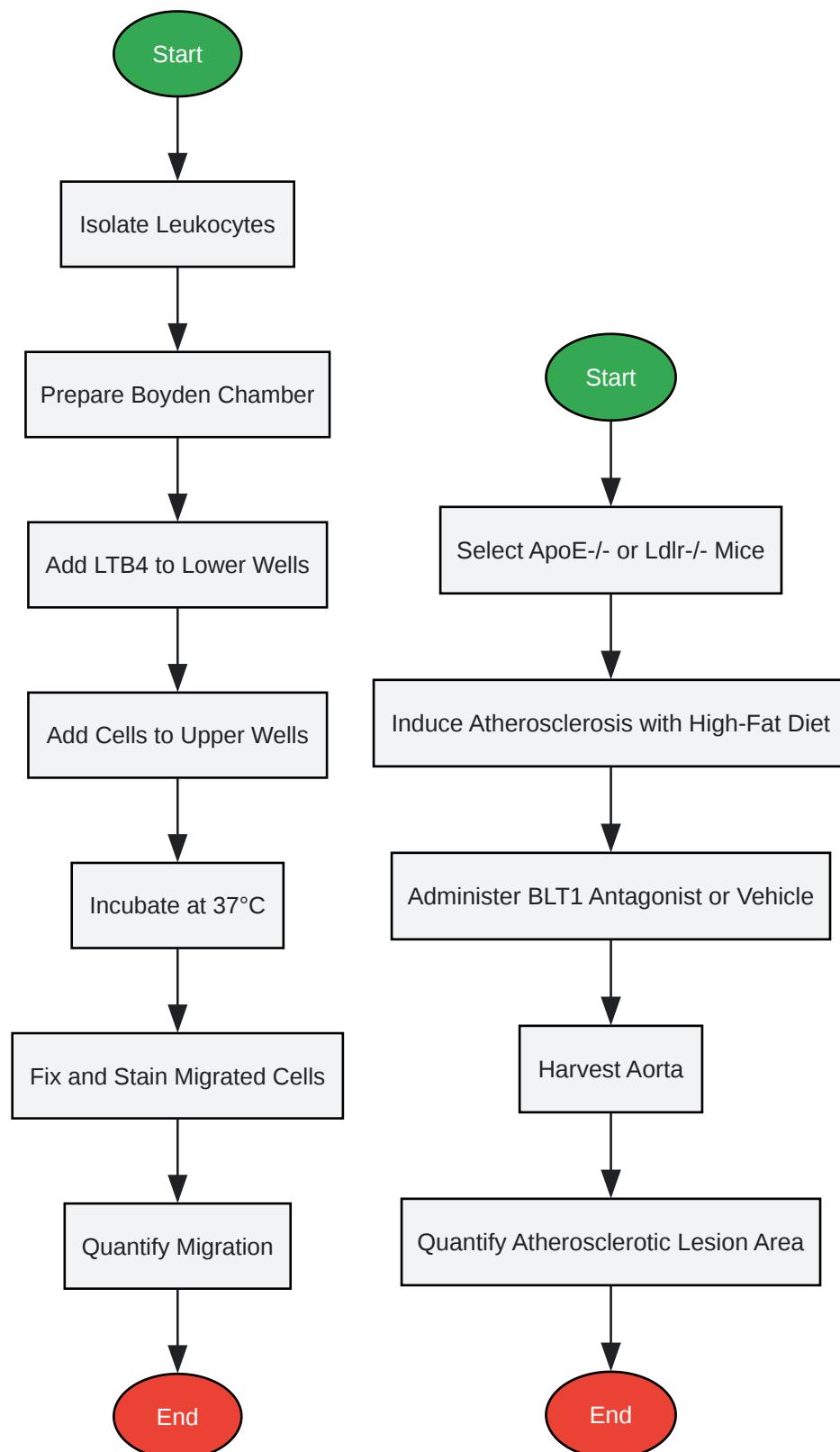
LTB4 Synthesis and Signaling Pathway

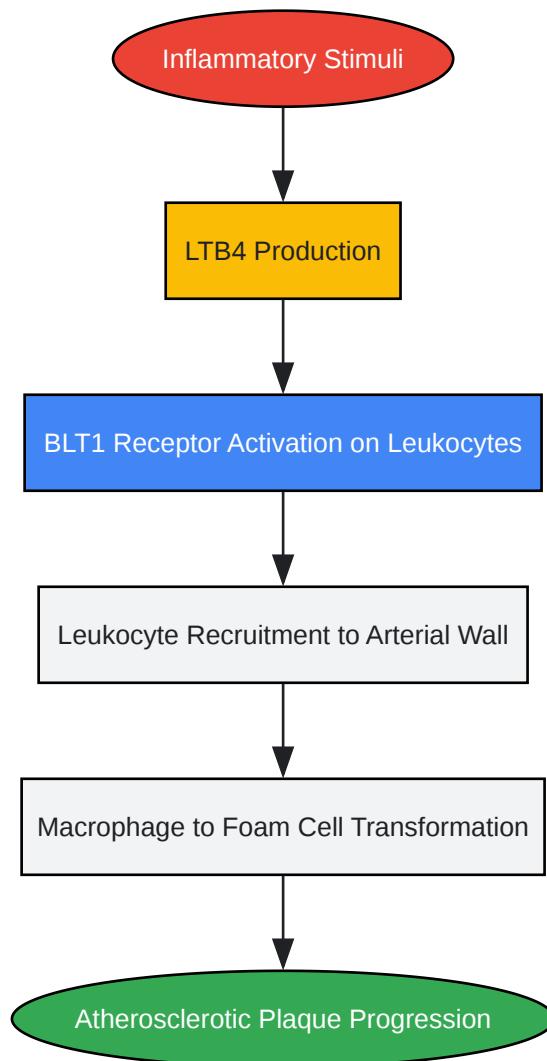
Leukotriene B4 is synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H). Its biological effects are mediated through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The pro-inflammatory and pro-atherogenic effects of LTB4 are predominantly mediated by the BLT1 receptor, which is highly expressed on the surface of immune cells such as neutrophils, monocytes, and macrophages.

The binding of LTB4 to BLT1 initiates a cascade of intracellular signaling events, primarily through the G α i and G $\beta\gamma$ subunits of the G protein complex. This leads to the activation of downstream signaling molecules, including phospholipase C (PLC) and phosphoinositide 3-

kinase (PI3K). Activation of these pathways results in increased intracellular calcium levels, activation of protein kinase C (PKC), and the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF- κ B. These signaling cascades culminate in various cellular responses that are central to the development of atherosclerosis, including chemotaxis, adhesion, and the production of pro-inflammatory cytokines and chemokines.







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